
4-(2,3-Dihydrobenzofuran-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dihydrobenzofuran-2-yl)pyridine is a heterocyclic compound that combines the structural motifs of dihydrobenzofuran and pyridine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The dihydrobenzofuran moiety is known for its presence in many bioactive molecules, while the pyridine ring is a common scaffold in pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-2-yl)pyridine typically involves the construction of the dihydrobenzofuran ring followed by its attachment to the pyridine ring. One common method is the cyclization of a suitable precursor, such as a salicyl N-phosphonyl imine, with bromo malonates in the presence of a base like cesium carbonate . This reaction proceeds through a domino annulation process, resulting in the formation of the dihydrobenzofuran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dihydrobenzofuran-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dihydrobenzofuran ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on both the dihydrobenzofuran and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydrobenzofuran ring can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
4-(2,3-Dihydrobenzofuran-2-yl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2,3-Dihydrobenzofuran-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dihydrobenzofuran derivatives and pyridine-containing molecules. Examples include:
- 2,3-Dihydrofuro[2,3-b]pyridine derivatives
- Benzofuran derivatives
- Pyridine compounds with various substituents
Uniqueness
4-(2,3-Dihydrobenzofuran-2-yl)pyridine is unique due to its combination of the dihydrobenzofuran and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C13H11NO |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
4-(2,3-dihydro-1-benzofuran-2-yl)pyridine |
InChI |
InChI=1S/C13H11NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-8,13H,9H2 |
Clé InChI |
BOCULKJOFCPXHF-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC=C21)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/no-structure.png)
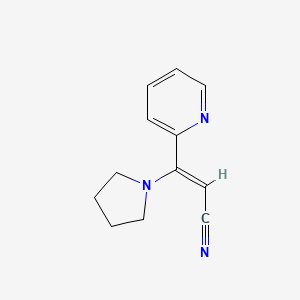
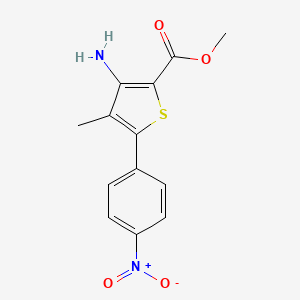
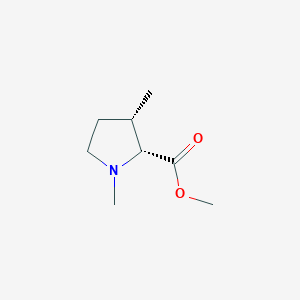

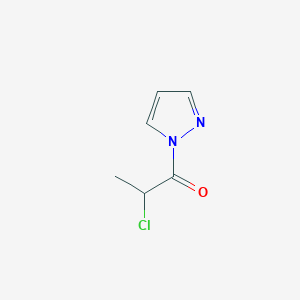
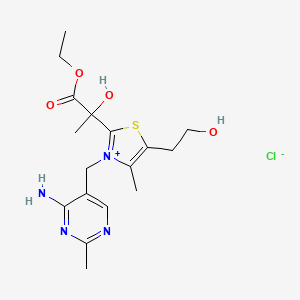
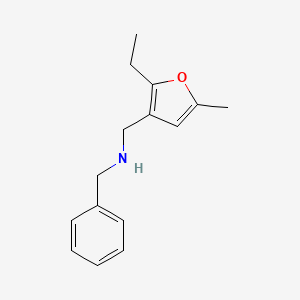


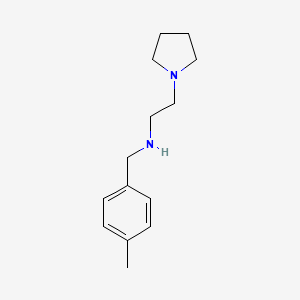
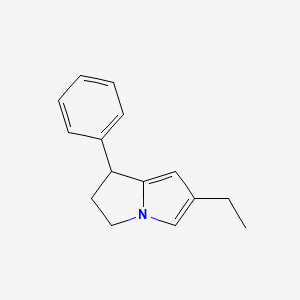
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
